molecular formula C17H16O4 B400684 2-Ethoxy-4-formylphenyl 4-methylbenzoate CAS No. 331002-74-5

2-Ethoxy-4-formylphenyl 4-methylbenzoate

Cat. No.: B400684
CAS No.: 331002-74-5
M. Wt: 284.31g/mol
InChI Key: HDGNEDYQYJBPAQ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 4-methylbenzoate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and a methylbenzoate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 4-methylbenzoate typically involves the esterification of 2-ethoxy-4-formylphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles like amino acids or nucleotides. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-formylphenyl benzoate: Lacks the methyl group on the benzoate moiety.

    2-Ethoxy-4-hydroxyphenyl 4-methylbenzoate: Contains a hydroxyl group instead of a formyl group.

    2-Methoxy-4-formylphenyl 4-methylbenzoate: Contains a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-4-formylphenyl 4-methylbenzoate is unique due to the combination of its ethoxy, formyl, and methylbenzoate groups, which confer specific chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-20-16-10-13(11-18)6-9-15(16)21-17(19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGNEDYQYJBPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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